Cis-Quaternary Acid

説明

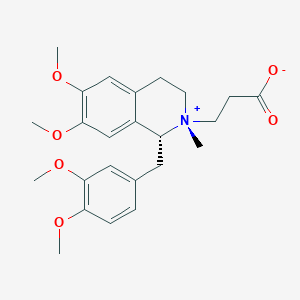

Cis-Quaternary Acid is a chemical compound with the molecular formula C24H32NO6+. It is known for its role as an impurity in Atracurium, a neuromuscular blocking agent. This compound is characterized by its unique structure, which includes a quaternary ammonium group. The presence of this group makes it a significant subject of study in various fields, including organic chemistry and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Quaternary Acid involves several steps, starting with the preparation of the quaternary ammonium salt. One common method is the reaction of a tertiary amine with an alkyl halide under controlled conditions to form the quaternary ammonium salt. This is followed by further reactions to introduce the desired functional groups and achieve the final structure of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale batch reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to remove impurities and achieve the desired quality .

化学反応の分析

Types of Reactions: Cis-Quaternary Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.

Substitution: Common reagents include alkyl halides and nucleophiles, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced .

科学的研究の応用

Medicinal Chemistry

Imaging Agents

Cis-quaternary acids are significant in the development of imaging agents for positron emission tomography (PET). For example, cis-4-[18F]fluoro-L-proline has been utilized to detect diseases such as pulmonary fibrosis and various carcinomas. The synthesis of these compounds involves nucleophilic fluorination of 4-hydroxy-L-proline derivatives, which allows for the investigation of abnormal collagen biosynthesis in conditions like liver cirrhosis and lung fibrosis .

Peptide Synthesis

Quaternary amino acids derived from cis-quaternary acids are crucial for modifying and stabilizing peptide structures. They can replace conventional amino acids in solid-phase peptide synthesis (SPPS), allowing for enhanced functionality without altering the peptide's overall structure. This capability has been demonstrated with various aromatic amino acids, where the introduction of quaternary residues has shown to maintain or even enhance the helicity of peptides .

Biochemical Applications

Enzyme Catalysis

Cis-quaternary acids play a role in enzyme catalysis, particularly in the activity of dehalogenases. For instance, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been characterized for its ability to process cis-3-haloacrylates but not their trans counterparts, showcasing a distinct substrate specificity. This enzyme catalyzes the hydrolytic dehalogenation process leading to malonate semialdehyde, indicating potential applications in bioremediation and synthetic biology .

Synthetic Methodologies

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled efficient production of cis-quaternary acids. For example, scalable synthesis techniques have been developed that avoid intermediate chromatographic purification, allowing for high-yield production directly usable in peptide synthesis. This includes methods that utilize microwave irradiation for rapid hydrolysis and the generation of quaternary amino acids .

Case Studies

作用機序

The mechanism of action of Cis-Quaternary Acid involves its interaction with cholinergic receptors in motor end-plate neurons. By binding competitively to these receptors, it blocks the action of acetylcholine, preventing the development of an end-plate potential. This results in the inhibition of neuromuscular transmission, leading to muscle relaxation .

類似化合物との比較

Cis-Quaternary Acid can be compared with other quaternary ammonium compounds, such as:

Succinylcholine: A depolarizing neuromuscular blocking agent with a rapid onset and short duration of action.

Pancuronium: A non-depolarizing neuromuscular blocking agent with a longer duration of action.

Rocuronium: A non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action .

Uniqueness: this compound is unique due to its specific structure and its role as an impurity in Atracurium. Its distinct chemical properties and interactions with cholinergic receptors make it a valuable compound for research and industrial applications .

生物活性

Cis-quaternary acids, a subclass of quaternary ammonium compounds (QACs), have garnered significant attention in recent years due to their diverse biological activities. This article explores the biological activity of cis-quaternary acids, focusing on their antimicrobial properties, mechanisms of action, and potential applications in various fields.

Overview of Cis-Quaternary Acids

Cis-quaternary acids are characterized by a quaternary ammonium structure where the nitrogen atom is bonded to four organic groups. These compounds are often synthesized for their surface-active properties and biological efficacy against a range of microorganisms. Their unique structural features contribute to their effectiveness as antimicrobial agents.

Antimicrobial Activity

Cis-quaternary acids exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis.

Minimum Inhibitory Concentration (MIC) Data

The effectiveness of various cis-quaternary acids has been quantified through MIC studies. The following table summarizes the MIC values for selected cis-quaternary acids against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Cis-Quaternary Acid A | Staphylococcus aureus | 12.5 |

| This compound B | Escherichia coli | 2.5 |

| This compound C | Pseudomonas aeruginosa | 250 |

| This compound D | Listeria monocytogenes | 100 |

These results indicate that cis-quaternary acids can be effective against a variety of pathogens, with some exhibiting lower MIC values than traditional antibiotics .

The mechanism by which cis-quaternary acids exert their antimicrobial effects primarily involves disruption of the microbial cell membrane. The amphiphilic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell death.

- Membrane Disruption : The hydrophobic tails of cis-quaternary acids interact with the lipid components of bacterial membranes, causing structural destabilization.

- Intracellular Leakage : As membrane integrity is compromised, essential intracellular components leak out, resulting in cell death.

- Biofilm Inhibition : Some studies have shown that cis-quaternary acids can inhibit biofilm formation, which is crucial for the survival of many pathogenic bacteria in clinical settings .

Case Studies

Several case studies highlight the practical applications of cis-quaternary acids in medical and environmental contexts:

- Case Study 1 : A study demonstrated that a novel this compound derivative significantly reduced biofilm formation in Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections associated with biofilms .

- Case Study 2 : Research on the environmental impact of cis-quaternary acids showed their efficacy in reducing microbial populations in wastewater treatment facilities, suggesting their use as biocides in environmental applications .

Toxicological Considerations

While cis-quaternary acids show promising biological activity, their toxicological profiles must be carefully evaluated. Studies have indicated that some derivatives may exhibit cytotoxicity at higher concentrations, necessitating further investigation into their safety profiles for human use .

特性

IUPAC Name |

3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3/t19-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAJSNWFIOPTKS-KBMIEXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075727-04-6 | |

| Record name | (1R,2R)-2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075727046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX0EJM2FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。